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molecular formula C13H13NOS B8671439 2-(2-methylphenylmethylthio)pyridine N-oxide CAS No. 60263-96-9

2-(2-methylphenylmethylthio)pyridine N-oxide

Cat. No. B8671439
M. Wt: 231.32 g/mol
InChI Key: INXUCTIGSYJUQX-UHFFFAOYSA-N
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Patent
US03960542

Procedure details

The intermediate 2-(2-methylphenylmethylthio)-pyridine N-oxide is prepared by the procedure described in Example 2 from α -chloro o-xylene and 2-mercaptopyridine N-oxide sodium salt. Melting point 134° - 136°C. Yield 85% theory. Structure confirmed by IR and NMR.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([CH3:8])[C:3]=1[CH3:9].[Na].[SH:11][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][N+:13]=1[O-:18]>>[CH3:8][C:4]1[CH:5]=[CH:6][CH:7]=[CH:2][C:3]=1[CH2:9][S:11][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][N+:13]=1[O-:18] |f:1.2,^1:9|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C(=CC=C1)C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na].SC1=[N+](C=CC=C1)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C=CC=C1)CSC1=[N+](C=CC=C1)[O-]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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